5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine
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Overview
Description
5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine is an organic compound featuring a thiophene ring substituted with an isopropyl group at the 5-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogen atoms at specific positions on the thiophene ring.
Scientific Research Applications
5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)thiophen-3-amine: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
5-Isopropylthiophen-3-amine: Lacks the trifluoromethyl group, which may influence its lipophilicity and pharmacokinetic properties.
Uniqueness
5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine is unique due to the presence of both the isopropyl and trifluoromethyl groups, which can synergistically enhance its chemical stability, reactivity, and potential biological activity .
Properties
Molecular Formula |
C8H10F3NS |
---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
5-propan-2-yl-2-(trifluoromethyl)thiophen-3-amine |
InChI |
InChI=1S/C8H10F3NS/c1-4(2)6-3-5(12)7(13-6)8(9,10)11/h3-4H,12H2,1-2H3 |
InChI Key |
ISWXHGLJKVYHKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(S1)C(F)(F)F)N |
Origin of Product |
United States |
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